1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride
Description
This compound features a piperazine core substituted with a 4-methylthiazol-2-ylmethyl group and a 3,3-diphenylpropan-1-one moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Propriétés
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS.ClH/c1-19-18-29-23(25-19)17-26-12-14-27(15-13-26)24(28)16-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,18,22H,12-17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOERFXFBGFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of this process.
Pharmacokinetics
The compound’s efficacy in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to exert its anti-inflammatory effects.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved through the inhibition of COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins. The compound has demonstrated significant inhibition of albumin denaturation, further supporting its anti-inflammatory activity.
Activité Biologique
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride is a complex organic compound that exhibits various biological activities. Its structural components include a thiazole ring, a piperazine moiety, and a phenylpropene core, which contribute to its potential therapeutic effects. The compound is classified as a substituted chalcone, and its hydrochloride form enhances solubility and bioavailability.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one;hydrochloride |
| Molecular Formula | C24H28ClN3OS |
| Molecular Weight | 442.02 g/mol |
| CAS Number | 1216995-88-8 |
Biological Activity
The biological activity of this compound has been preliminarily assessed through various bioassays, indicating several potential therapeutic applications:
1. Antimicrobial Properties
The thiazole ring structure is known for its antimicrobial activity against various pathogens. Studies have shown that compounds with thiazole moieties can inhibit bacterial growth and exhibit antifungal properties.
2. Anticancer Activity
Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with key signaling pathways involved in tumor growth.
3. Neuropharmacological Effects
The piperazine component is often associated with psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders.
Case Studies and Experimental Data
A limited number of studies have been conducted on this specific compound; however, related compounds provide insight into its potential effects:
- In vitro studies have indicated that derivatives of piperazine exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial assays demonstrated that thiazole-containing compounds showed comparable efficacy against Mycobacterium tuberculosis and other pathogens .
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, pharmacological activities, and physicochemical properties.
Structural Features
Key Observations :
- Compounds with imidazobenzothiazole () or triazolone () substituents prioritize antimicrobial/antifungal activity due to electron-deficient aromatic systems.
Pharmacological Activities
Key Observations :
Key Observations :
- The hydrochloride salt improves bioavailability compared to neutral piperazine derivatives.
- Synthesis of the target compound likely follows standard peptide-coupling methodologies, as seen in and .
Méthodes De Préparation
Synthesis of 4-Methylthiazole-2-ylmethyl Intermediate
The 4-methylthiazole-2-ylmethyl group is synthesized via Hantzsch thiazole synthesis , which involves cyclization of a thiourea derivative with α-haloketones. For example, reaction of thioacetamide with 2-chloro-1-(4-methylthiazol-2-yl)ethan-1-one in ethanol under reflux yields the thiazole ring. Alternatively, hydrazonoyl chloride cyclization with thioureas, as demonstrated in recent piperazine-thiazole hybrid syntheses, provides a high-yield route (Scheme 1).
Scheme 1: Thiazole Ring Formation
$$ \text{Thioamide} + \alpha\text{-Haloketone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Derivative} $$
Functionalization of Piperazine
Piperazine is alkylated at the nitrogen using the thiazolemethyl intermediate. For instance, treatment of piperazine with 2-(chloromethyl)-4-methylthiazole in dimethylformamide (DMF) at 80°C for 12 hours affords 1-((4-methylthiazol-2-yl)methyl)piperazine. This step often employs potassium carbonate as a base to deprotonate piperazine, enhancing nucleophilicity.
Reaction Conditions:
Coupling with 3,3-Diphenylpropan-1-one
The propanone core is introduced via Friedel-Crafts acylation or Mitsunobu reaction . A validated method involves reacting 3,3-diphenylpropanoic acid with thionyl chloride to form the acyl chloride, followed by coupling with the piperazine-thiazole derivative. Alternatively, a Mannich reaction using formaldehyde and dimethylamine hydrochloride facilitates direct attachment.
Optimized Procedure:
- Convert 3,3-diphenylpropanoic acid to acyl chloride using SOCl$$_2$$.
- React acyl chloride with 1-((4-methylthiazol-2-yl)methyl)piperazine in dichloromethane (DCM) at 0–5°C.
- Stir for 4 hours, followed by aqueous workup.
- Isolate the product via column chromatography (hexane:ethyl acetate = 7:3).
Yield: 55–65%.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields the final product as a white solid.
Characterization Data:
- Melting Point: 215–218°C (decomposition).
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.25–7.45 (m, 10H, Ar-H), 4.32 (s, 2H, CH$$2$$-thiazole), 3.72–3.85 (m, 4H, piperazine), 2.60–2.75 (m, 4H, piperazine), 2.45 (s, 3H, CH$$_3$$-thiazole).
Optimization and Challenges
regioselectivity in Piperazine Alkylation
Competing alkylation at both piperazine nitrogens is mitigated by using a bulky leaving group (e.g., mesylate instead of chloride) or stoichiometric control . Excess piperazine (1.5 equiv) ensures monoalkylation, as reported in analogous piperazine-thiazole syntheses.
Purification Challenges
The hydrochloride salt’s hygroscopic nature necessitates anhydrous conditions during isolation. Lyophilization or drying under vacuum (40°C, 24 hours) prevents hydrate formation.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hantzsch Cyclization | Thiazole formation | 70 | 95 | |
| Nucleophilic Alkylation | Piperazine functionalization | 65 | 98 | |
| Acylation | Propanone coupling | 60 | 97 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride, and how is purity validated?
- Synthesis Steps :
- Piperazine Functionalization : Introduce the methylthiazole substituent via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Ketone Formation : React the piperazine intermediate with 3,3-diphenylpropan-1-one using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF) .
- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability .
- Purity Validation :
- HPLC : Monitor reaction progress and quantify impurities (<1% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on methylthiazole protons (δ 2.4–2.6 ppm) and piperazine carbons (δ 45–55 ppm) .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) with <2 ppm mass error to confirm the formula (e.g., CHClNOS) .
- FT-IR Spectroscopy : Identify key functional groups, such as the carbonyl stretch (~1680 cm) and aromatic C-H bends (~3050 cm) .
- X-ray Crystallography : Resolve crystal packing and absolute configuration if single crystals are obtained (e.g., using Mo-Kα radiation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Variables to Analyze :
- Purity : Compare impurity profiles using LC-MS; even 95% purity may include bioactive byproducts .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO <0.1%) .
- Structural Analogues : Test derivatives (e.g., replacing diphenylpropanone with cyclohexanone) to isolate pharmacophore contributions .
- Statistical Tools : Apply multivariate regression to correlate substituent electronegativity/logP with IC values .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to enhance aqueous solubility beyond the hydrochloride form .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve membrane permeability, with in situ enzymatic activation .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to prolong half-life and reduce renal clearance .
Q. How can computational methods guide the identification of biological targets for this compound?
- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., 5-HT receptors) with flexible side-chain sampling .
- QSAR Modeling : Train models on thiazole-piperazine datasets to predict affinity for kinase targets (e.g., MAPK, PI3K) .
- MD Simulations : Simulate binding stability (50 ns trajectories) to prioritize targets with low RMSD (<2 Å) .
Data Analysis and Experimental Design
Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?
- Negative Controls : Include untreated cells and vehicle-only (e.g., 0.1% DMSO) to rule out solvent effects .
- Positive Controls : Use cisplatin (for apoptosis) and staurosporine (for necrosis) to validate assay sensitivity .
- Dose-Response Curves : Test 6–8 concentrations (0.1–100 μM) with triplicate wells to calculate accurate IC values .
Q. How to differentiate off-target effects from primary mechanisms in receptor binding assays?
- Radioligand Displacement : Compare values across related receptors (e.g., dopamine D vs. serotonin 5-HT) using H-spiperone .
- Knockout Models : Use CRISPR-edited cell lines lacking the target receptor to confirm specificity .
- Pathway Profiling : Perform RNA-seq to identify differentially expressed genes downstream of the putative target .
Structural and Mechanistic Insights
Q. What role do the diphenylpropanone and methylthiazole groups play in the compound’s activity?
- Diphenylpropanone : Enhances lipophilicity (logP ~3.5) for blood-brain barrier penetration, critical for CNS targets .
- Methylthiazole : Acts as a hydrogen bond acceptor, engaging residues in hydrophobic binding pockets (e.g., CYP450 enzymes) .
- Synergistic Effects : The piperazine-thiazole linkage creates a semi-rigid scaffold, balancing conformational flexibility and target selectivity .
Q. How to validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days; monitor degradation via UPLC-PDA .
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
